molecular formula C16H39N4Nb-3 B3115648 Tert-butyliminoniobium;diethylazanide CAS No. 210363-27-2

Tert-butyliminoniobium;diethylazanide

Cat. No.: B3115648
CAS No.: 210363-27-2
M. Wt: 380.41 g/mol
InChI Key: XEMGCFWEYRQHLX-UHFFFAOYSA-N
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Description

General Context of Early Transition Metal Imido Complexes

Early transition metal imido complexes are a class of organometallic compounds characterized by a metal-nitrogen double bond. rsc.org This functional group, often depicted as M=NR, where 'M' is an early transition metal and 'R' is an organic substituent, has garnered considerable attention due to its versatile reactivity and its role as a supporting ligand in various catalytic processes. rsc.org The imido ligand is typically considered a dianionic ligand, [RN=]2-, and its bonding to the metal center can influence the electronic and steric properties of the complex. rsc.org

The nature of the metal-imido bond is a subject of ongoing study, with the reactivity of the complex being highly dependent on the metal center and its d-electron configuration. plasma-ald.com For early transition metals, which are in a high oxidation state (often d0), the metal-nitrogen bond is highly polarized, leading to a significant degree of ionic character. strem.com This polarization makes the nitrogen atom a strong nucleophile and the metal center an electrophile, driving the reactivity of these complexes. rsc.org

The reactivity of early transition metal imido complexes is diverse, with notable examples including cycloaddition reactions with unsaturated organic molecules like alkynes, alkenes, and carbodiimides. rsc.org These reactions are pivotal in the formation of new carbon-nitrogen bonds and have applications in organic synthesis. Furthermore, these complexes have been investigated as catalysts or precatalysts in processes such as olefin polymerization and metathesis. rsc.org

Significance of Niobium in Organometallic and Materials Science

Niobium (Nb), a group 5 transition metal, possesses a unique combination of physical and chemical properties that make it a valuable element in both organometallic chemistry and materials science. ereztech.com Its high melting point (2477 °C), corrosion resistance, and superconducting properties at low temperatures are particularly noteworthy. ereztech.com

In the realm of materials science, niobium is a crucial component in the production of high-strength, low-alloy (HSLA) steels, where even small additions can significantly enhance the material's strength and toughness. doubtnut.complasma-ald.com Niobium-containing alloys are also vital in the aerospace industry for applications in jet engines and rocket components due to their high-temperature stability. doubtnut.com Furthermore, niobium's superconducting properties are harnessed in the fabrication of superconducting magnets for MRI scanners and particle accelerators. ereztech.comsigmaaldrich.com

In organometallic chemistry, niobium compounds are utilized as catalysts in a variety of chemical transformations. ereztech.com Niobium oxides, for instance, serve as catalysts in oxidation reactions. ereztech.com The ability of organoniobium compounds to mediate reductive coupling reactions has also been an area of synthetic interest. cern.ch The chemistry of organoniobium compounds is extensive, with complexes prepared in oxidation states ranging from +5 to -3, with the +5 state being the most common. cern.ch

Overview of Tris(diethylamido)(tert-butylimido)niobium(V) (TBTDEN) in Academic Research

Tris(diethylamido)(tert-butylimido)niobium(V), or TBTDEN, is an organoniobium compound that has emerged as a key precursor in the deposition of niobium-based thin films. nih.gov This compound features a central niobium atom in the +5 oxidation state, bonded to one tert-butylimido ligand and three diethylamido ligands. nih.gov

The primary application of TBTDEN in academic and industrial research is as a single-source precursor for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). nih.gov These techniques are used to grow thin, high-purity films of niobium nitride (NbN). nih.gov The presence of both imido and amido ligands in the TBTDEN molecule is advantageous as it allows for the controlled incorporation of nitrogen into the growing film. nih.gov

NbN films are of significant interest due to their superconducting properties, making them suitable for applications in advanced electronics such as superconducting nanowire single-photon detectors (SNSPDs). cern.ch Research has focused on optimizing the deposition process using TBTDEN to achieve NbN films with high superconducting transition temperatures and uniform thickness. cern.chnih.gov Studies have explored various deposition parameters, including substrate temperature and the use of plasma assistance, to control the properties of the resulting films. ereztech.comcern.ch

Below are tables detailing the physical and chemical properties of TBTDEN, as well as typical parameters for the deposition of niobium nitride films using this precursor.

Table 1: Physical and Chemical Properties of TBTDEN

PropertyValue
Chemical Formula C₁₆H₃₉N₄Nb
Molecular Weight 380.41 g/mol
Appearance Yellow to brown liquid (low melting solid)
Density 1.015 g/mL at 25 °C
Boiling Point 108-109 °C at 1.5 torr
Vapor Pressure 1 torr at 91 °C
Sensitivity Air and moisture sensitive

Data sourced from commercial supplier information. nih.govresearchgate.net

Table 2: Representative Deposition Parameters for Niobium Nitride (NbN) Films Using TBTDEN

Deposition TechniqueParameterValue/Range
Plasma-Enhanced Atomic Layer Deposition (PEALD) PrecursorTBTDEN
Substrate Temperature300 °C
Plasma GasN₂/H₂ mixture
Growth Rate~0.03 nm/cycle
Chemical Vapor Deposition (CVD) PrecursorTBTDEN
Deposition Temperature400 - 800 °C
SubstrateSi(100)

Note: These parameters are illustrative and can vary depending on the specific experimental setup and desired film properties. ereztech.com

Properties

IUPAC Name

tert-butyliminoniobium;diethylazanide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N.3C4H10N.Nb/c1-4(2,3)5;3*1-3-5-4-2;/h1-3H3;3*3-4H2,1-2H3;/q;3*-1;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMGCFWEYRQHLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N-]CC.CC[N-]CC.CC[N-]CC.CC(C)(C)N=[Nb]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H39N4Nb-3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210363-27-2
Record name (t-Butylimido)tris(diethylamino)niobium(V)
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Spectroscopic and Structural Elucidation of Niobium Imido Analogues

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the electronic and vibrational properties of niobium imido complexes, providing insights into their bonding and purity.

Proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopies are fundamental tools for characterizing the organic ligands attached to the niobium center. For tert-butyliminoniobium;diethylazanide, the NMR spectra provide definitive evidence for the presence and connectivity of the tert-butyl and diethylamido groups.

In a typical ¹H NMR spectrum of the compound, distinct resonances are observed for the protons of the tert-butyl group and the ethyl groups of the diethylamido ligands. The tert-butyl protons typically appear as a sharp singlet, while the ethyl protons exhibit a characteristic quartet and triplet pattern due to spin-spin coupling.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the ligands. Resonances for the quaternary and methyl carbons of the tert-butyl group, as well as the methylene (B1212753) and methyl carbons of the diethylamido ligands, are observed at distinct chemical shifts.

Interactive Data Table: NMR Spectroscopic Data for this compound
NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H~1.3sC(CH₃)₃
¹H~1.1tNCH₂CH₃
¹H~3.5qNCH₂CH₃
¹³C~33sC(CH₃)₃
¹³C~65sC(CH₃)₃
¹³C~15sNCH₂CH₃
¹³C~45sNCH₂CH₃

Infrared (IR) spectroscopy probes the vibrational frequencies of molecules, offering valuable information about the functional groups present in the compound. The IR spectrum of this compound is characterized by strong absorption bands corresponding to the stretching and bending vibrations of the C-H, C-N, and Nb-N bonds.

Of particular interest is the Nb=N stretching frequency of the imido ligand, which provides insight into the strength and nature of the niobium-nitrogen multiple bond. This vibration typically appears in the fingerprint region of the IR spectrum.

Interactive Data Table: Key IR Absorption Bands for this compound
Wavenumber (cm⁻¹)IntensityAssignment
2960-2850StrongC-H stretching (alkyl groups)
1460-1370MediumC-H bending (alkyl groups)
~1250StrongNb=N stretching (imido group)
~1100StrongC-N stretching (amido groups)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound. For this compound, techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to confirm the molecular ion peak, corresponding to the entire molecule, and to study its fragmentation pathways upon ionization. The observed isotopic pattern for the molecular ion would be consistent with the presence of a single niobium atom.

X-ray Crystallography for Molecular Geometry Determination

While spectroscopic techniques provide valuable information about the connectivity and functional groups within a molecule, X-ray crystallography offers a definitive, three-dimensional picture of the molecular structure in the solid state.

For challenging cases, such as weakly diffracting crystals or the need for very high-resolution data to study electron density distributions, synchrotron radiation sources can be employed. The high brilliance and tunable wavelength of synchrotron X-rays offer significant advantages over conventional laboratory sources, enabling the study of smaller crystals and more complex structural problems. While there are no specific reports on the use of synchrotron radiation for the crystallographic study of this compound, this technique remains a powerful tool for the detailed structural analysis of organometallic compounds.

Structural Features and Coordination Geometries of Niobium Imido Centers

The structural characteristics of niobium imido complexes are dictated by the interplay of electronic and steric factors. The nature of the ligands attached to the niobium center significantly influences the geometry and bonding of the [Nb=N-R] fragment. In the context of "this compound," more formally known as Tris(diethylamido)(tert-butylimido)niobium(V), the niobium center is coordinated to one tert-butylimido ligand and three diethylamido ligands. ereztech.com This coordination environment creates a specific geometry that affects bond lengths and ligand orientations.

The high oxidation state of niobium (+5) in these types of d0 complexes leads to strong π-bonding between the metal and the imido nitrogen. ereztech.comnih.gov This multiple bonding character is a defining feature of these compounds and is reflected in their structural parameters.

Analysis of Nb=N Bond Distances

The Niobium-Nitrogen double bond (Nb=N) in imido complexes is a critical structural parameter, providing insight into the degree of multiple bond character. The length of this bond is sensitive to the electronic environment of the niobium center and the nature of the substituent on the imido nitrogen. Generally, shorter Nb=N bond distances indicate a stronger interaction and higher bond order.

In niobium imido complexes, these bond distances are typically found in the range of 1.74 Å to 1.77 Å. For instance, in a related niobium tert-butoxyimido complex, [Nb(η-C₅H₅)Cl₂(NOBut)], the Nb=N bond distance was determined to be 1.769(3) Å. psu.edu Another example, the complex Nb(tBuN)(TriNOx), exhibits a Nb=N bond length of 1.749(4) Å. nih.gov These values are consistent with a significant degree of double bond character.

The variation in Nb=N bond lengths across different complexes can be attributed to the influence of the other ligands present. Electron-donating ligands tend to increase electron density at the niobium center, which can strengthen the π-interaction with the imido ligand and potentially shorten the Nb=N bond. Conversely, steric bulk on either the ancillary ligands or the imido substituent itself can lead to bond elongation. A correlation has been observed where a shorter M–N bond distance corresponds to a lower N 1s binding energy in X-ray photoelectron spectroscopy (XPS), further supporting the relationship between bond length and the nature of the metal-nitrogen bond. nycu.edu.tw

Table 1: Selected Nb=N Bond Distances in Niobium Imido Complexes
CompoundNb=N Bond Distance (Å)Reference
[Nb(η-C₅H₅)Cl₂(NOBut)]1.769(3) psu.edu
Nb(tBuN)(TriNOx)1.749(4) nih.gov

Ligand Orientation and Steric Imposition

The orientation of the imido ligand, characterized by the Nb=N-C angle, is an important structural feature. A nearly linear angle (approaching 180°) is indicative of sp hybridization at the nitrogen atom and strong participation of both nitrogen p-orbitals in π-bonding with the niobium d-orbitals. For example, the Nb–N–C bond angle in Nb(tBuN)(TriNOx) is nearly linear at 176.8(4)°. nih.gov Deviations from linearity can occur due to steric crowding or electronic effects, leading to a more bent geometry and sp² hybridization at the nitrogen.

The bulky diethylamido ligands will arrange themselves to minimize steric repulsion with the equally bulky tert-butylimido group. This can lead to a distorted tetrahedral or trigonal bipyramidal geometry around the niobium center. The interplay between the steric demands of the various ligands is a key factor in determining the reactivity and stability of the complex. In some cases, steric strain can make the complex more susceptible to ligand exchange or other reactions. The significant steric bulk of ligands in complexes like (BDI)Nb(NAr)(N(tBu)CO₂) can be leveraged to induce reactivity, such as the elimination of small molecules to generate reactive intermediates. rsc.org

Reactivity and Mechanistic Investigations of Niobium Imido Complexes

Ligand Exchange and Substitution Reactions

Ligand exchange and substitution are fundamental reactions for organometallic compounds, influencing their stability, volatility, and decomposition pathways. For Tris(diethylamido)(tert-butylimido)niobium(V), these reactions are particularly relevant to its function as a deposition precursor.

Diethylamido Group Substitution with Other Ligands

The diethylamido ([N(C₂H₅)₂]⁻) ligands in Tris(diethylamido)(tert-butylimido)niobium(V) are susceptible to substitution, a reactivity that can be harnessed to synthesize new niobium complexes. Research has shown that the parent compound, [Nb(NEt₂)₃(N-t-Bu)], can be synthesized and subsequently used as a starting material for further reactions. rsc.org

One prominent example of diethylamido group substitution involves insertion reactions with carbodiimides. When Tris(diethylamido)(tert-butylimido)niobium(V) is reacted with two equivalents of di-isopropylcarbodiimide (i-Pr-N=C=N-i-Pr) or bis-cyclohexylcarbodiimide (Cy-N=C=N-Cy), an insertion into the niobium-amido bonds occurs. This reaction leads to the formation of mixed amido/imido/guanidinato complexes. rsc.org In this transformation, two of the diethylamido ligands are replaced by newly formed guanidinato ligands, which coordinate to the niobium center in a bidentate fashion (η²). The general reaction is depicted below:

[Nb(NEt₂)₃(N-t-Bu)] + 2 R-N=C=N-R → [Nb(NEt₂){η²-(R-N)₂C(NEt₂)}₂(N-t-Bu)] rsc.org

This reaction demonstrates that the Nb-N(Et₂) bond can be cleaved to accommodate the insertion of unsaturated molecules, effectively substituting the simple amido ligand for a more complex guanidinato moiety. The thermal properties, and thus the suitability as a CVD precursor, are significantly influenced by the substituents on the incoming carbodiimide. rsc.org

ReactantProductReference
[Nb(NEt₂)₃(N-t-Bu)][Nb(NEt₂){η²-(i-Pr-N)₂C(NEt₂)}₂(N-t-Bu)] rsc.org
[Nb(NEt₂)₃(N-t-Bu)][Nb(NEt₂){η²-(Cy-N)₂C(NEt₂)}₂(N-t-Bu)] rsc.org

Coordinated Lewis Base Exchange (e.g., Pyridine (B92270) Dissociation)

While Tris(diethylamido)(tert-butylimido)niobium(V) itself is typically depicted and used as a four-coordinate, monomeric species without additional Lewis bases, its synthesis can proceed from precursors containing coordinated bases like pyridine. The synthesis of the related complex [Nb(NMe₂)₃(N-t-Bu)] and its ethyl analogue starts from [NbCl₃(N-t-Bu)(py)₂] (py = pyridine). rsc.org In the subsequent reaction with lithium diethylamide (LiNEt₂), the chloride and pyridine ligands are displaced by the diethylamido groups. This implies a facile substitution of the coordinated pyridine ligands during the synthesis.

Although specific studies on the reversible dissociation of pyridine from an adduct of Tris(diethylamido)(tert-butylimido)niobium(V) are not detailed in the available literature, the synthesis pathway suggests that the niobium center can coordinate Lewis bases and that these can be readily substituted.

Redox Chemistry of Niobium Imido Species

The niobium center in Tris(diethylamido)(tert-butylimido)niobium(V) is in the +5 oxidation state. The redox chemistry of this and related species is of interest for understanding potential decomposition pathways and for the targeted synthesis of niobium compounds in different oxidation states.

Oxidation Pathways (e.g., with Oxygen or Ozone)

As a niobium(V) compound, the metal center is at its highest common oxidation state and is therefore not susceptible to further oxidation. However, the organic ligands can be oxidized. The compound is noted to be sensitive to air and moisture, which is common for early transition metal amido complexes. ereztech.com This sensitivity implies reactivity with oxygen, likely leading to the decomposition of the complex and the formation of niobium oxides. Specific studies detailing the oxidation pathways with agents like oxygen or ozone for this particular compound are not prevalent in the research literature, but such reactions are generally expected to be complex, potentially involving the oxidation of the amido and imido ligands.

Reduction to Lower Oxidation State Niobium Compounds

The reduction of niobium(V) imido complexes is a potential route to lower oxidation state niobium species. However, specific studies detailing the chemical reduction of Tris(diethylamido)(tert-butylimido)niobium(V) are not available in the reviewed literature. The primary application of this compound in CVD/ALD involves its thermal decomposition to form niobium nitride (NbN). rsc.orgacs.org In this process, the niobium center formally retains its high oxidation state in the resulting nitride material, although complex redox processes can occur on the substrate surface during film growth.

Addition and Cycloaddition Reactions

The multiple bonds present in the tert-butylimido ligand (Nb=N-t-Bu) offer potential sites for addition and cycloaddition reactions. Such reactions are well-documented for other niobium imido complexes and provide pathways for functionalizing the metal complex.

As mentioned previously (Section 4.1.1), the reaction of Tris(diethylamido)(tert-butylimido)niobium(V) with carbodiimides can be viewed as a formal insertion reaction, which is a type of addition across the Nb-N (amido) bond. rsc.org While the literature on other niobium imido complexes, particularly those with supporting ligands like β-diketiminates, describes a rich chemistry of [2+2] and [3+2] cycloadditions across the Nb=N (imido) bond, specific examples of such cycloaddition reactions involving Tris(diethylamido)(tert-butylimido)niobium(V) are not explicitly reported in the searched scientific papers. The reactivity of the amido ligands appears to dominate in the case of reactions with carbodiimides. rsc.org

The thermal decomposition during CVD for NbN film formation can be considered the ultimate reactivity pathway for this precursor. This process involves the cleavage of Nb-N and N-C bonds, leading to the deposition of a solid-state material. A patent related to niobium precursors suggests that heteroleptic alkylamide-imide-based compounds like this one provide a high-quality thin film over a wide temperature range, although carbon incorporation can be an issue at lower temperatures. justia.com This indicates a complex series of reactions occurring on the substrate surface.

[2+2] Cycloaddition with Heteroallenes (e.g., Carbon Dioxide, Carbon Disulfide, Isocyanates)

Niobium bis(imido) complexes engage in [2+2] cycloaddition reactions with heteroallenes across the Nb=N π-bond. escholarship.orgresearchgate.net This reaction pathway involves the formation of a four-membered metallacycle. Substrates such as carbon dioxide, carbon disulfide, and isocyanates readily react with complexes like (BDI)Nb(NtBu)2 and (BDI)Nb(NtBu)(NAr). rsc.orgescholarship.org

The reaction with carbon dioxide (CO2) yields niobium carbamate (B1207046) complexes. nih.gov Similarly, reaction with carbon disulfide (CS2) produces thiocarbamate species. rsc.org For example, the reaction of (BDI)Nb(NtBu)2 with CS2 leads to the formation of a dinuclear bis-μ-sulfido complex. rsc.org The outcome of these reactions can be highly dependent on the nature of the imido substituents. While reactions with (BDI)Nb(NtBu)2 can lead to unreactive dimeric products, the reaction of (BDI)Nb(NtBu)(NAr) with CO2 generates a stable monomeric carbamate complex. rsc.org

Previous work has also shown that these complexes can exhibit analogous [2+2] reactivity with tert-butylisocyanate. rsc.org These cycloaddition reactions highlight the ability of the niobium-imido bond to act as a nucleophilic partner in reactions with unsaturated substrates. escholarship.org

ReactantSubstrateIntermediate/ProductReference ComplexSource(s)
Niobium bis(imido)Carbon Dioxide (CO₂)Niobium carbamate(BDI)Nb(NtBu)(NAr) rsc.org, nih.gov
Niobium bis(imido)Carbon Disulfide (CS₂)Niobium thiocarbamate / bis-μ-sulfido dimer(BDI)Nb(NtBu)₂ rsc.org
Niobium bis(imido)tert-butylisocyanateη²-Ureate complex(BDI)Nb(NtBu)(NAr) rsc.org

Oxidative Nitrene Transfer Processes

Niobium imido complexes can facilitate oxidative nitrene transfer, a process involving the transfer of a nitrene group (NR) to a substrate. escholarship.org This reactivity is particularly notable in catalytic cycles where the niobium center shuttles between different oxidation states, for instance, between Nb(III) and Nb(V). nih.gov

A novel metathesis process has been reported where a nitrene fragment is exchanged between an alkylimido group on a Nb(V) bis(imido) complex and an arylisocyanide substrate. escholarship.org This transformation is believed to proceed through cycloaddition and cycloreversion steps involving η²-carbodiimide intermediates at a single metal center. escholarship.org When unhindered alkylisocyanides are used, the reaction can lead to the extrusion of dialkylcarbodiimide. This process has been rendered catalytic in the presence of an azide (B81097) source, which serves to regenerate the imido complex. escholarship.orgnih.gov This catalytic cycle represents a rare example of oxidative nitrene transfer promoted by an early transition metal, leveraging both the reactivity of the imido group and two-electron redox chemistry at the metal center. escholarship.org

E-H Bond Cleavage and Insertion Reactions (E=C, N, O)

The reactivity of niobium imido complexes extends to the cleavage of E-H bonds, where E can be carbon, nitrogen, or oxygen. This fundamental reactivity is closely related to the 1,2-addition reactions discussed previously, as reactions with dihydrogen, silanes, and boranes all involve the cleavage of an E-H bond. escholarship.org

Niobium complexes have been shown to react with primary aromatic and aliphatic amines, as well as water, to form terminal imido and oxo complexes, respectively, via N-H and O-H bond cleavage. researchgate.net For instance, reactions of certain niobium precursors with primary amines lead to the formation of terminal niobocene imido complexes. researchgate.net The reaction of (arylimido)niobium complexes containing ketimide ligands with phenols and alcohols also proceeds via O-H bond cleavage, leading to the substitution of ligands. acs.org

While C-H bond activation is a more challenging transformation, it is a known reaction pathway for reactive early transition metal complexes. escholarship.org In some systems, secondary methyl amines can undergo simultaneous N-H and C-H activation to form niobaaziridines under mild conditions. researchgate.net

Thermal Decomposition Pathways and Products

The thermal stability of niobium imido complexes is a critical factor in their application, for example, as precursors in chemical vapor deposition (CVD) for metal nitride films. nih.gov The decomposition pathways are highly dependent on the ligand set and the substituents on the imido nitrogen.

For the dimeric complex [NbCl2(NtBu)(NHtBu)(NH2tBu)]2, thermal decomposition yields isobutylene (B52900) and tert-butylamine (B42293) as the primary organic products, in a ratio of approximately 2.2:1. nih.gov This suggests a decomposition mechanism likely involving β-hydrogen elimination from either the imido or amido ligands. Sublimation of this complex leads to decomposition, yielding [NbCl3(NtBu)(NH2tBu)]2 as a sublimate and a nonvolatile residue proposed to be NbCl(NtBu)2. nih.gov

Mass spectrometry analysis of related niobium imido complexes has shown the presence of dimeric, monomeric, and even nitrido complexes in the gas phase, indicating that these species are important intermediates in thermal decomposition processes. nih.gov In other systems, thermal decomposition of an isolable terminal oxo-imido niobium complex proceeds cleanly to give a highly dissymmetric bis-μ-oxo dimer. escholarship.org

Coordination Chemistry and Ligand Design in Niobium Imido Systems

Influence of Steric and Electronic Properties of Imido Ligands

The nature of the imido ligand, specifically its steric bulk and electronic characteristics, plays a pivotal role in determining the reactivity pathways of niobium imido complexes. The tert-butylimido group, with its significant steric hindrance, can enforce specific coordination geometries and limit intermolecular interactions, thereby stabilizing the complex. This steric shielding can prevent unwanted side reactions and favor specific catalytic cycles.

Conversely, the electronic properties of the imido ligand, influenced by the substituents on the nitrogen atom, directly impact the nature of the niobium-nitrogen multiple bond. Electron-donating groups enhance the electron density on the niobium center, which can, in turn, affect its reactivity towards electrophiles and its ability to participate in redox processes. The interplay between these steric and electronic factors is a critical consideration in the design of niobium-based catalysts for transformations such as olefin polymerization and dimerization. researchgate.net Research has shown that the nature of the polyethylene (B3416737) produced (linear low-density or high-density) can be dependent on the imido ligand and the niobium concentration. researchgate.net

A comparative analysis of different organoimido ligands demonstrates a complicated relationship between steric and electronic factors that affects catalytic activity and lifetime. researchgate.net While steric properties can influence the accessibility of the metal center, electronic considerations often dominate the selectivity of the catalytic process. researchgate.net For instance, in ethylene (B1197577) dimerization reactions catalyzed by tantalum imido complexes, the product distribution is indicative of a metallacyclic mechanism, highlighting the electronic influence of the imido ligand on the reaction pathway. researchgate.net

Role of Ancillary Ligands on Reactivity and Stability

Ancillary ligands, which are ligands not directly involved in the primary chemical transformation but are coordinated to the metal center, are crucial in modulating the properties of niobium imido complexes. These ligands fine-tune the steric and electronic environment around the niobium center, thereby influencing the stability of the complex and its reactivity profile.

β-Diketiminate (BDI) Ligand Effects

β-Diketiminate (BDI) ligands have proven to be versatile ancillary ligands in niobium imido chemistry. escholarship.orgrsc.org Their bulky nature provides significant steric protection to the metal center, preventing decomposition pathways and allowing for the isolation and study of reactive intermediates. escholarship.org The electronic properties of the BDI ligand can be readily tuned by modifying the substituents on the aryl groups of the ligand backbone. This tunability allows for precise control over the electron density at the niobium center, which in turn affects the strength and reactivity of the Nb=N imido bond.

Collaborative research has demonstrated that BDI-supported niobium systems with tert-butylimido ligands can be utilized to prepare a range of high-valent niobium halide and alkyl starting materials. escholarship.org Furthermore, these BDI niobium bis(imido) systems exhibit interesting chemistry, including nitrene transfer reactivity. escholarship.org The BDI ligand framework can support niobium in both low and high oxidation states, even within the same catalytic cycle. escholarship.org Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to understand the orbital interactions that lead to the activation of the imido groups through mixing with the BDI frontier orbitals. acs.org

N-Heterocyclic Carbene (NHC) Ligand Stabilization

N-Heterocyclic carbenes (NHCs) have emerged as powerful ancillary ligands for stabilizing reactive metal centers, including high-valent niobium imido complexes. rsc.orgresearchgate.netnih.gov NHCs are strong σ-donors and their steric bulk can be systematically varied, providing a high degree of control over the coordination environment of the niobium center. The strong σ-donation from the NHC ligand increases the electron density on the niobium, which can enhance the stability of the complex.

The synthesis of a rare niobium(V) imido NHC complex with a dianionic OCO-pincer benzimidazolylidene ligand has been reported. nih.gov The niobium-carbene bond distance in these complexes is a key parameter, with shorter distances indicating stronger bonding and stabilization. nih.gov For instance, the Nb1–C1 bond distance in one such complex was found to be 2.260(2) Å, which is slightly shorter than in previously reported niobium(V) NHC complexes with monodentate NHC ligands. nih.gov The stability imparted by NHC ligands allows for the exploration of further reactivity, such as salt metathesis reactions to yield a series of chalcogenido and pnictogenido complexes. nih.gov

Cyclopentadienyl and Pentafulvene Ligand Architectures

Cyclopentadienyl (Cp) and its derivatives are classic ancillary ligands in organometallic chemistry, and they have been successfully employed in niobium imido systems. researchgate.netrsc.org The Cp ligand provides a stable, sterically demanding framework that influences the reactivity of the other ligands attached to the niobium center. The electronic properties of the Cp ligand can also be modified by introducing substituents on the ring.

Niobium η-cyclopentadienyl compounds with imido and amido ligands have been prepared and characterized. researchgate.netrsc.org More recently, bis(η:η-pentafulvene)niobium(V) complexes have been shown to be efficient synthons for the preparation of niobium imido derivatives. americanelements.com The unique coordination mode of the pentafulvene ligand results in a high nucleophilic character of the exocyclic carbon atom, enabling unprecedented reactivity pathways. americanelements.com This includes the double N-H bond activation of primary amines to form niobium imido complexes. americanelements.com

π-Loading Effects on Niobium-Nitrogen Bond Activation

The concept of "π-loading" describes the electronic effect observed when multiple ligands with π-systems compete for the same metal d-orbitals. In the context of niobium imido chemistry, the presence of a second imido ligand (a bis(imido) complex) can lead to a destabilization of the metal-ligand π-bonds, making them more reactive. escholarship.org This π-loading effect results from the interaction of multiple ligand-based p-orbitals with the same metal-based d-orbital, causing a net decrease in the bonding character of the highest occupied molecular orbital (HOMO). escholarship.org

This increased reactivity of the Nb=N bond in π-loaded systems has been exploited in various chemical transformations. For example, BDI-supported niobium bis(imido) complexes have been shown to react with a variety of substrates across their Nb-N π-bonds via cycloaddition and 1,2-addition reactions. escholarship.orgrsc.org These reactions include [3+2] cycloadditions with azides to form niobatetrazene complexes and [2+2] cycloadditions with carbon dioxide and carbon disulfide. escholarship.orgrsc.orgnih.gov The π-loading effect renders the imido ligands more susceptible to attack, facilitating bond activation and functionalization. This principle is a powerful tool in designing reactive niobium complexes for catalytic applications.

Catalytic Applications of Niobium Imido Compounds

Precursor in the Synthesis of Niobium-Containing Catalysts

Tert-butyliminoniobium;diethylazanide, also known as Tris(diethylamido)(tert-butylimido)niobium(V) or TBTDEN, is a key precursor molecule in the fabrication of niobium-based materials, which can then be utilized as catalysts. ereztech.com Its utility stems from its chemical structure, featuring a central niobium atom in a +5 oxidation state, bonded to three diethylamido ligands and one tert-butylimido group. ereztech.com This composition makes it an effective single-source precursor for chemical vapor deposition (CVD) and atomic layer deposition (ALD) techniques. ereztech.com

In these processes, the volatile liquid compound is introduced into a reaction chamber where it thermally decomposes on a substrate surface. The diethylamido and tert-butylimido ligands are designed to controllably break away, allowing for the precise deposition of thin films of niobium nitride (NbN). ereztech.com These resulting niobium nitride films are noted for their hardness, high melting point, and superconductivity, making them valuable in microelectronics and as protective coatings. The compound's design enables the controlled incorporation of nitrogen, which is essential for forming these functional niobium nitride layers. ereztech.com

Table 1: Properties of this compound

Property Value
Molecular Formula C₁₆H₃₉N₄Nb
Molecular Weight 380.41 g/mol
Appearance Yellow to brown liquid
Niobium Content 23.8-24.8%

Catalysis in Organic Transformations

While this compound is well-established as a precursor, its direct application as a catalyst in organic transformations is not extensively documented in the available scientific literature. The following subsections explore the potential, based on the reactivity of related niobium complexes, for its involvement in specific catalytic reactions.

Niobium-Based Catalysts for Specific Chemical Reactions (e.g., Polymerization, Group Atom Transfer)

The direct role of this compound as a catalyst in polymerization or group atom transfer reactions is not described in the current body of scientific literature. However, niobium-containing materials, more broadly, have been investigated for their catalytic properties in various chemical transformations. mdpi.com For instance, niobium oxides and phosphates have shown activity in biomass conversion, indicating the potential of niobium-based materials in catalysis. mdpi.com

Catalytic Activity in Biological Systems (Focus on chemical mechanisms)

There is no information available in the scientific literature to suggest that this compound has any catalytic activity in biological systems. Its high reactivity with air and moisture would likely preclude any direct biological application. ereztech.com

Applications in Advanced Materials Science

Thin Film Deposition Technologies

TBTDEN is a versatile precursor utilized in several key thin-film deposition technologies, including Chemical Vapor Deposition (CVD), Atomic Layer Deposition (ALD), and Plasma-Enhanced Atomic Layer Deposition (PE-ALD). ereztech.com Its utility in these processes stems from its volatility, thermal stability, and reactivity, which are crucial for achieving controlled and uniform film growth.

Chemical Vapor Deposition (CVD)

In Chemical Vapor Deposition, TBTDEN is employed for the growth of niobium-based thin films. ereztech.com The CVD process involves the introduction of the vaporized TBTDEN precursor into a reaction chamber where it decomposes on a heated substrate, leading to the formation of a solid thin film. cern.ch The combination of diethylamido and tert-butylimido ligands in the TBTDEN molecule facilitates controlled nitrogen incorporation, which is particularly essential for creating niobium nitride films. ereztech.com CVD techniques using precursors like TBTDEN can achieve rapid film growth, with deposition rates that can exceed 300 µm/hr. cern.ch This method forms a robust metallurgical diffusion bond between the deposited film and the substrate, ensuring good thermal contact. cern.ch

Atomic Layer Deposition (ALD)

Atomic Layer Deposition is a technique that allows for the deposition of ultrathin films with atomic-level precision. TBTDEN is a well-established precursor for ALD due to its self-limiting surface reactions. In a typical thermal ALD process for niobium oxide, TBTDEN is pulsed into the reactor and chemisorbs onto the substrate surface. This is followed by a purge step to remove any unreacted precursor and byproducts. Subsequently, a co-reactant, such as water (H₂O) or ozone (O₃), is introduced to react with the adsorbed TBTDEN layer, forming a thin layer of niobium oxide. researchgate.net This cycle is repeated to build up the film to the desired thickness. The self-limiting nature of the reactions ensures excellent film uniformity and conformality, even on complex three-dimensional structures. cern.ch For the deposition of niobium nitride, a nitrogen source is used as the co-reactant. cern.ch

Plasma-Enhanced Atomic Layer Deposition (PE-ALD)

Plasma-Enhanced Atomic Layer Deposition is a variation of ALD that utilizes plasma to enhance the reaction process. TBTDEN is a suitable precursor for PE-ALD for depositing niobium-containing films. cern.ch In PE-ALD, the co-reactant is introduced in the form of a plasma, which can provide more reactive species and often allows for deposition at lower temperatures compared to thermal ALD. For the synthesis of niobium nitride, a plasma containing nitrogen and hydrogen species is typically used. cern.ch The use of plasma can also influence the film's properties, such as its density and crystallinity. cern.ch The PE-ALD process with TBTDEN consists of alternating pulses of the precursor and exposure to the plasma. cern.ch

Synthesis of Niobium-Containing Films

The application of Tert-butyliminoniobium;diethylazanide as a precursor is pivotal in the synthesis of various niobium-containing thin films, which are integral to advanced electronic and optical devices.

Niobium Oxide (NbO₂) Thin Films

While TBTDEN is utilized in the atomic layer deposition of niobium oxide films, the resulting stoichiometry is often Nb₂O₅ or a sub-stoichiometric variation thereof (NbOₓ where x is close to 2.5). researchgate.net Research has demonstrated the deposition of amorphous niobium pentoxide films using TBTDEN with either H₂O or O₂ plasma as the co-reactant at temperatures ranging from 150 to 350 °C. tue.nl

Detailed studies comparing thermal and plasma-enhanced ALD of niobium oxide using TBTDEN have been conducted. The PE-ALD process generally yields a higher growth per cycle (GPC) compared to the thermal ALD process. For instance, at 200 °C, the GPC for PE-ALD with an O₂ plasma co-reactant was 0.56 Å/cycle, whereas for thermal ALD with H₂O, it was 0.38 Å/cycle. researchgate.net The resulting films in these studies were identified as substoichiometric Nb₂O₅. researchgate.net

Currently, there is a lack of specific research findings detailing the direct synthesis of the pure Niobium Dioxide (NbO₂) phase using TBTDEN as the precursor. Achieving the specific +4 oxidation state of niobium required for NbO₂ through CVD or ALD with this precursor appears to be challenging and may require precise control over deposition parameters and potentially post-deposition annealing treatments. Other methods, such as reactive sputtering and molecular beam epitaxy, have been more commonly reported for the synthesis of crystalline NbO₂ thin films. researchgate.net

Interactive Data Table: Comparison of Thermal and PE-ALD of Niobium Oxide with TBTDEN

Deposition Method Co-reactant Deposition Temperature (°C) Growth Per Cycle (Å/cycle) Resulting Film
Thermal ALD H₂O 200 0.38 Substoichiometric Nb₂O₅
PE-ALD O₂ plasma 200 0.56 Substoichiometric Nb₂O₅

Niobium Nitride (NbN) Thin Films

This compound is a widely used and effective precursor for the deposition of Niobium Nitride (NbN) thin films via CVD, ALD, and PE-ALD. ereztech.comcern.chcern.ch The presence of both niobium-nitrogen and carbon-nitrogen bonds within the TBTDEN molecule facilitates the formation of NbN.

In PE-ALD of NbN, TBTDEN is used in conjunction with a remote H₂/N₂ plasma. cern.ch The properties of the resulting NbN films are highly dependent on the deposition conditions, such as substrate temperature, plasma power, and gas flow rates. Research has shown that larger cubic NbN crystallites and increased film density are achieved at higher substrate temperatures and H₂ flow rates, leading to lower room temperature resistivity and higher superconducting critical temperatures. cern.ch For example, PE-ALD NbN films deposited using TBTDEN have demonstrated room temperature resistivity values as low as 173 μΩ-cm and superconductivity critical temperatures as high as 13.7 K. cern.ch

The composition of the films can be controlled by varying the PE-ALD supercycle, which alternates between pulses of TBTDEN and plasma exposure. cern.ch This allows for the tuning of the film's stoichiometry and, consequently, its electrical and superconducting properties.

Interactive Data Table: PE-ALD of NbN Films using TBTDEN

Parameter Range Effect on Film Properties
Substrate Temperature 100 - 300 °C Higher temperature leads to larger crystallites and higher density.
Plasma Power 150 - 300 W Influences film composition and electrical properties.
H₂ Flow Rate 10 - 80 sccm Higher flow rates can improve crystallinity and superconducting properties.

Role in Semiconductor Manufacturing and Microelectronics

This compound, more commonly known as tris(diethylamido)(tert-butylimido)niobium(V) or TBTDEN, serves as a critical precursor material in the fabrication of advanced semiconductor and microelectronic devices. ereztech.comamericanelements.com Its primary role lies in the deposition of thin films, particularly niobium nitride (NbN) and niobium oxide (NbOₓ), through processes like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). ereztech.comwimna.com

The use of TBTDEN in ALD is particularly advantageous for semiconductor manufacturing due to the precise, nanometer-level control over film thickness and the ability to create uniform, conformal coatings on complex, high-aspect-ratio structures. cern.chcern.ch This level of precision is essential for the ever-decreasing feature sizes in modern integrated circuits. TBTDEN is a liquid precursor, which allows for reliable delivery to the deposition chamber. cern.ch

A key application of TBTDEN-derived films is in the realm of superconducting electronics. Niobium nitride films deposited using TBTDEN have been developed for applications such as superconducting-tunnel-junction (STJ) array particle detectors and superconducting nanowire single-photon detectors (SNSPDs). researchgate.net For instance, a 50-nm-thick NbN film deposited via ALD using TBTDEN at approximately 570 K exhibited a superconducting transition temperature (TC) of 12.35 K, which could be further enhanced through post-deposition annealing. researchgate.net The goal of such research is to achieve high TC values, with some fabrication processes targeting around 17 K. researchgate.net

The deposition process parameters using TBTDEN have been a subject of detailed research to optimize film properties for specific microelectronic applications.

Deposition ParameterValue/ConditionResulting Film/Observation
Precursor Tris(diethylamido)(tert-butylimido)niobium (TBTDEN)Deposition of Niobium Nitride (NbN) films
Deposition Technique Plasma-Enhanced Atomic Layer Deposition (PEALD)Precise thickness control down to the nanometer
Substrate Temperature 300 °CConstant temperature used in some literature for deposition
Bubbler Temperature 70 °C - 105 °CVapour pressure sufficient to reach the chamber is achieved above 105 °C
Plasma Gas H₂/Ar or H₂/N₂ mixtureH₂ addition to N₂ plasma increased the deposition rate to 0.04 nm per cycle
Post-Deposition Annealing 800, 900, and 1000 ºCStudied to improve superconducting properties of NbTiN films

This table presents a summary of deposition parameters for creating niobium-based films using TBTDEN as a precursor, as investigated in various studies. cern.chcern.chresearchgate.net

Development of High-Performance Coatings and Materials

The unique properties of niobium, when incorporated into thin films and coatings using TBTDEN, contribute to the development of high-performance materials with enhanced durability and functionality. ereztech.com These coatings are valuable in a range of high-tech sectors beyond conventional microelectronics. ereztech.com

One significant area of development is in superconducting materials. By using TBTDEN in conjunction with other precursors, such as tetrakis(dimethylamino)titanium(IV) (TDMAT), researchers can deposit niobium titanium nitride (NbTiN) films. cern.ch These ternary alloys are of interest because while NbN has a high superconducting transition temperature (up to 17.3 K), it also has high normal conducting resistivity; the inclusion of titanium helps to significantly reduce this resistivity. cern.ch The ability to tune the composition of NbₓTi₁₋ₓN films by adjusting the ALD supercycle ratios allows for the tailoring of material properties for specific applications, such as Superconducting Radio-Frequency (SRF) cavities. cern.ch

The research into NbN and NbTiN films derived from TBTDEN highlights the precursor's role in advancing materials science. The findings from various studies showcase the relationship between deposition conditions and the resulting material properties.

Precursor(s)Deposition MethodResulting MaterialKey Findings and Properties
TBTDENPlasma-Enhanced ALD (PEALD)Niobium Nitride (NbN)Films showed a superconducting transition temperature (TC) of 12.35 K, with potential for improvement via thermal annealing. researchgate.net
TBTDEN and Hydrogen PlasmaPEALDSuperconducting NbNₓProcess optimized for low resistivity and high TC. researchgate.net
TBTDEN and Tetrakis(dimethylamino)titanium(IV) (TDMAT)PEALDNiobium Titanium Nitride (NbₓTi₁₋ₓN)The incorporation of Ti into NbN reduces normal conducting resistivity while maintaining superconducting properties. cern.ch
TBTDENALD/CVDNiobium-based coatingsThe compound's high purity and controlled reactivity lead to uniform, high-quality layers, enhancing durability and functionality. ereztech.com

This table summarizes research findings on the development of high-performance coatings and materials using TBTDEN.

The stability and controlled reactivity of TBTDEN make it a preferred choice for creating these precise and high-quality coatings, supporting both research and commercial applications in advanced material development. ereztech.com

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of transition metal complexes. For niobium imido compounds, DFT calculations are instrumental in elucidating the nature of the metal-ligand bonding and predicting reactivity.

Researchers typically employ a combination of a generalized gradient approximation (GGA) functional, such as B3LYP or PBE0, with a suitable basis set that includes effective core potentials for the niobium atom to account for relativistic effects. These calculations provide insights into the molecular orbital (MO) energy levels, charge distribution, and the nature of the frontier orbitals (HOMO and LUMO).

For a typical niobium(V) imido complex, the HOMO is often localized on the amide or other ancillary ligands, while the LUMO is centered on the niobium atom, indicating its electrophilic character. The Niobium-imido bond is characterized by a strong σ-bond and one or two π-bonds, the nature of which can be quantified through Natural Bond Orbital (NBO) analysis. This analysis also provides atomic charges, revealing the polarization of the bonds within the molecule.

Interactive Data Table: Representative DFT Data for a Model Niobium Imido Complex

The following table presents hypothetical yet representative data for a model niobium imido complex, illustrating the typical outputs of DFT calculations.

ParameterValueDescription
HOMO Energy-6.2 eVEnergy of the Highest Occupied Molecular Orbital
LUMO Energy-1.8 eVEnergy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap4.4 eVIndicator of chemical reactivity and stability
NBO Charge on Nb+1.5 eNatural Bond Orbital charge on the Niobium center
NBO Charge on Imido N-0.8 eNatural Bond Orbital charge on the Imido Nitrogen
Wiberg Bond Index (Nb=N)1.9A measure of the bond order of the Niobium-imido bond

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of detailed reaction mechanisms. For niobium imido complexes, this includes studying ligand exchange processes, insertion reactions, and catalytic cycles.

By calculating the energies of reactants, transition states, intermediates, and products, a complete energy profile for a proposed reaction pathway can be constructed. Transition state theory can then be used to calculate reaction rates. For instance, the mechanism of C-H activation or olefin polymerization catalyzed by niobium imido complexes can be investigated. These studies can reveal the role of the ligands in modulating the reactivity of the metal center and can help in the design of more efficient catalysts.

Prediction of Spectroscopic Parameters and Structural Features

DFT and other computational methods can accurately predict a range of spectroscopic parameters, which can be used to interpret experimental data or to predict the properties of yet-to-be-synthesized molecules. For niobium imido complexes, this includes:

Vibrational Frequencies: Calculation of the vibrational frequencies (IR and Raman spectra) can aid in the assignment of experimental spectra. The characteristic Nb=N stretching frequency is a key vibrational mode that is sensitive to the electronic environment of the metal center.

NMR Chemical Shifts: The prediction of NMR chemical shifts (e.g., ¹³C, ¹⁵N) is another important application. This requires specialized computational methods but can provide invaluable information for structure elucidation.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra, providing insights into the nature of the electronic transitions.

These predictions, when compared with experimental data, can provide a high level of confidence in the structural and electronic description of the compound.

Structure-Reactivity Relationships from Computational Analysis

A key goal of computational chemistry is to establish clear relationships between the structure of a molecule and its reactivity. For niobium imido complexes, computational studies can systematically vary the ligands and analyze the resulting changes in electronic structure and reactivity.

For example, by computationally modeling a series of complexes with different ancillary ligands, it is possible to quantify how the electronic and steric properties of these ligands influence the electrophilicity of the niobium center, the strength of the Nb=N bond, and the energy barriers for key reaction steps. This can lead to the development of quantitative structure-activity relationships (QSARs), which can guide the rational design of new complexes with desired properties.

Comparative Analysis with Other Niobium Organometallic Complexes

Comparison with Niobium Alkyl and Alkylidene Complexes

The reactivity of tert-butyliminoniobium;diethylazanide, which features a niobium-nitrogen multiple bond (imido ligand) and a niobium-nitrogen single bond (amido ligand), presents a stark contrast to niobium complexes bearing niobium-carbon single bonds (alkyls) or double bonds (alkylidenes).

Niobium alkyl complexes are primarily defined by the reactivity of the Nb-C σ-bond. They are often susceptible to β-hydride elimination, a common decomposition pathway for transition metal alkyls with β-hydrogens. Their reactivity is often characterized by insertion reactions with unsaturated substrates. For instance, cationic niobium methyl complexes supported by an imido and a β-diketiminato ligand have been shown to undergo migratory insertion reactions to form new alkoxide, amidinate, and ketimide complexes. These cationic alkyl complexes can also mediate the polymerization of ethylene (B1197577).

In contrast, the tert-butylimido ligand in this compound is generally considered a spectator ligand, rendering the Nb=N multiple bond relatively inert in many mono(imido) complexes. This stability is attributed to the strong, covalent nature of the metal-imido bond. However, the diethylazanide (amido) ligand provides a site for protonolysis and other substitution reactions. While direct comparative studies on the reactivity of this compound with electrophiles are not extensively documented, the general behavior of mono(imido) complexes suggests a lower propensity for insertion reactions at the Nb=N bond compared to the Nb-C bond in alkyl complexes.

Niobium alkylidene complexes, featuring a Nb=C double bond, are best known for their role in olefin metathesis. These Schrock-type carbenes are highly reactive and participate in [2+2] cycloaddition reactions with alkenes, the key step in the metathesis catalytic cycle. However, niobium alkylidenes are generally less thermally and hydrolytically stable than their tantalum counterparts. The reactivity of the Nb=C bond in alkylidenes is fundamentally different from the imido ligand in this compound. While both are multiply bonded ligands, the alkylidene is typically the site of catalytic activity, whereas the mono(imido) ligand primarily serves to stabilize the metal center in a high oxidation state.

FeatureThis compoundNiobium Alkyl ComplexesNiobium Alkylidene Complexes
Key Functional Group Nb=N(t-Bu) (Imido), Nb-N(Et)₂ (Amido)Nb-C (Alkyl)Nb=C (Alkylidene)
Primary Reactivity Ligand substitution at the amido siteMigratory insertion, β-hydride eliminationOlefin metathesis via [2+2] cycloaddition
Stability Generally stable, imido is a spectatorCan be unstable to β-hydride eliminationLess stable than tantalum analogs
Catalytic Applications Precursor for materials scienceEthylene polymerizationOlefin metathesis

Distinctive Reactivity of Imido Ligands versus Other Nitrogen-Containing Ligands (e.g., Amido)

The presence of both an imido (tert-butylimino) and an amido (diethylazanide) ligand within the same molecule allows for a direct comparison of their reactivity. The Nb=N imido bond is significantly shorter and stronger than the Nb-N amido bond, which is reflected in their distinct chemical behavior. rsc.org

The imido ligand, with its multiple bond character, is a strong π-donor that effectively stabilizes the high oxidation state of the niobium center. In mono(imido) complexes, this bond is typically unreactive towards many reagents. However, the reactivity of the imido ligand can be enhanced through a phenomenon known as "π-loading," where the presence of another π-donating ligand, such as a second imido group, activates the Nb=N bonds. For example, bis(imido) niobium complexes exhibit reactivity towards 1,2-addition and [2+2] cycloaddition reactions with substrates like dihydrogen, silanes, and carbon dioxide, a reactivity not observed in many related mono(imido) complexes. researchgate.net

In contrast, the amido ligand is a σ-donor and is more susceptible to protonation and cleavage. The diethylazanide ligand in this compound represents a site of facile reactivity, allowing for ligand exchange and further functionalization of the complex. This difference in reactivity is also evident in spectroscopic data, with distinct NMR signatures for the imido and amido nitrogen atoms. For instance, in a mesityl amido niobium complex, the resonance of the amido proton was observed, and the presence of the amido ligand was further confirmed by its characteristic ¹⁵N resonance. nih.gov

Ligand TypeBonding to NiobiumTypical ReactivityRole in the Complex
Imido (e.g., tert-butylimino) Double or triple bond (Nb=NR or Nb≡NR)Generally inert in mono(imido) complexes; can undergo cycloaddition in π-loaded systems.Stabilizes high oxidation states, spectator ligand.
Amido (e.g., diethylazanide) Single bond (Nb-NR₂)Susceptible to protonolysis, ligand exchange, and insertion reactions.Reactive site for further functionalization.

Similarities and Differences with Organotantalum Chemistry

Niobium and tantalum, as group 5 congeners, exhibit many similarities in their organometallic chemistry. researchgate.net However, subtle electronic differences lead to notable variations in the stability and reactivity of their complexes.

Generally, organotantalum compounds are more resistant to reduction and are often more thermally and hydrolytically stable than their niobium counterparts. This trend is observed in their alkylidene complexes, where tantalum alkylidenes are more robust than niobium alkylidenes.

In the context of imido complexes, isostructural tantalum and niobium compounds can display significant differences in reactivity. researchgate.netescholarship.org Density functional theory (DFT) studies and experimental observations have shown that the imido group in certain tantalum complexes can be more nucleophilic and basic compared to the analogous niobium complex. researchgate.netescholarship.org This enhanced nucleophilicity of the tantalum-imido moiety leads to different reactivity profiles. For example, in a comparative study, a tantalum-imido complex was found to react readily with carbon dioxide, while the isostructural niobium-imido complex was unreactive under the same conditions. researchgate.netescholarship.org This difference in reactivity is attributed to the electronic structure, where the highest occupied molecular orbital (HOMO) of the tantalum complex has significant imido lone pair character, which is not the case for the niobium analog. researchgate.netescholarship.org

While specific comparative studies on this compound and its direct tantalum analog are not widely reported, the general trends in organoniobium and organotantalum chemistry suggest that the tantalum analog would likely exhibit greater stability and potentially different reactivity at the imido ligand due to these electronic effects.

PropertyOrganoniobium ComplexesOrganotantalum Complexes
General Stability Generally less stableGenerally more stable and resistant to reduction
Alkylidene Stability Less thermally and hydrolytically stableMore thermally and hydrolytically stable
Imido Ligand Reactivity Can be less nucleophilicCan be more nucleophilic and basic
Reactivity with CO₂ (in specific systems) UnreactiveReactive

Q & A

Q. What criteria determine the suitability of this compound for high-throughput screening in materials science?

  • Methodological Answer :
  • Stability Metrics : Prioritize complexes with >90% stability over 72 hours in DMSO or aqueous buffers.
  • Automation Compatibility : Test compatibility with robotic liquid handlers (e.g., minimum viscosity for pipetting).
  • Throughput Validation : Run pilot screens (n=500 reactions) to assess false-positive/negative rates. Use Z’-factor analysis to validate assay robustness .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.